Olmesartan Methyl Ketone

Übersicht

Beschreibung

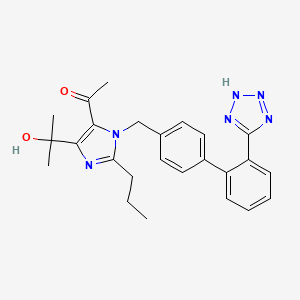

Olmesartan Methyl Ketone is a synthetic compound with the molecular formula C25H28N6O2 and a molecular weight of 444.53 g/mol . It is primarily used as an analytical reference standard and is metabolized in vivo to its active form, olmesartan . Olmesartan is an angiotensin II receptor blocker used in the treatment of hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Olmesartan Methyl Ketone involves several steps, including chlorination and purification processes . One method involves the mechanochemical preparation of olmesartan medoxomil solid dispersion with sustained release performance . This method uses hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose as excipients, with optimal preparation parameters being a mass ratio of 1:2.6:1 and a milling time of 4 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation and purification of olmesartan intermediates involve rigorous processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Olmesartan Methyl Ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include chlorinating agents and mechanochemical methods involving hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose .

Major Products Formed: The major product formed from these reactions is olmesartan, which is the active form of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Olmesartan Methyl Ketone functions primarily as an angiotensin II receptor antagonist, specifically targeting the angiotensin type 1 (AT1) receptor. By inhibiting this receptor, it effectively reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiovascular outcomes .

Pharmacokinetics

- Absorption: The compound exhibits approximately 26% bioavailability when administered orally.

- Distribution: It has a volume of distribution of about 17 L and shows high plasma protein binding.

- Metabolism: It undergoes ester hydrolysis in the gastrointestinal tract to become active.

- Elimination: The half-life ranges from 10 to 15 hours, with elimination occurring via urine and feces .

Therapeutic Applications

Hypertension Management

this compound is primarily utilized in managing hypertension. It can be used as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or calcium channel blockers to achieve optimal blood pressure control .

Cardiovascular Protection

Research indicates that Olmesartan-based therapies may lower cardiovascular events and mortality rates in patients with ischemic heart disease. Its use is particularly recommended for patients who cannot tolerate angiotensin-converting enzyme inhibitors due to side effects such as cough .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:

- REZALT Study: This trial assessed the combination of Olmesartan and azelnidipine in Japanese patients with essential hypertension. Results showed significant reductions in ambulatory blood pressure compared to monotherapy .

- AZTEC Study: Involving 290 subjects, this study demonstrated that 70.9% of participants reached a mean 24-hour ambulatory blood pressure of less than 130/80 mmHg when treated with a combination of Olmesartan and amlodipine .

- APEX Study: This study focused on patients with type 2 diabetes and hypertension, revealing that approximately 70% achieved target blood pressure levels when given a titrated regimen of Olmesartan and amlodipine .

Research Applications

Analytical Chemistry

this compound serves as a reference standard in analytical chemistry for the development and validation of analytical methods used in quality control during the production of Olmesartan formulations .

Drug Development

The compound is also investigated for its potential applications in new drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects associated with traditional antihypertensive medications.

Data Table: Summary of Clinical Studies

| Study Name | Population | Intervention | Key Findings |

|---|---|---|---|

| REZALT | Japanese patients with HTN | Olmesartan + Azelnidipine | Greater BP reduction than monotherapy |

| AZTEC | 290 subjects with HTN | Olmesartan + Amlodipine | 70.9% achieved BP <130/80 mmHg |

| APEX | Patients with Type 2 Diabetes | Olmesartan + Amlodipine | 70% reached target BP levels |

Wirkmechanismus

Olmesartan Methyl Ketone, when metabolized to olmesartan, acts as an angiotensin II receptor blocker . It selectively binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . The blockade of the renin-angiotensin aldosterone system (RAAS) plays a crucial role in the regulation of kidney, vascular, and cardiac functions .

Vergleich Mit ähnlichen Verbindungen

- Losartan

- Valsartan

- Telmisartan

- Candesartan

- Irbesartan

Comparison: Olmesartan Methyl Ketone is unique in its high affinity for the AT1 receptor, which ensures a strong and persistent blockade of angiotensin II activity . Compared to other angiotensin II receptor blockers, olmesartan has a higher degree of selectivity and binding affinity, making it more effective in reducing blood pressure and providing cardiovascular protection .

Biologische Aktivität

Olmesartan Methyl Ketone (OMK), a derivative of olmesartan medoxomil, is primarily recognized for its role as an angiotensin II receptor blocker (ARB) used in the management of hypertension. This article explores the biological activity of OMK, focusing on its pharmacodynamics, metabolic pathways, and related clinical findings.

Pharmacodynamics

Mechanism of Action

Olmesartan acts by selectively blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and reduced blood pressure. The blockade of this receptor prevents the physiological effects of angiotensin II, such as vasoconstriction and aldosterone secretion, thus contributing to its antihypertensive effects.

Metabolism and Bioactivation

Bioactivation Process

Olmesartan medoxomil is a prodrug that requires bioactivation to exert its pharmacological effects. Research has identified human carboxymethylenebutenolidase (CMBL) as a key enzyme responsible for the hydrolysis of olmesartan medoxomil into its active form, olmesartan. This conversion occurs primarily in the liver and intestine and involves the hydrolysis of the ester bond within the prodrug structure .

Enzymatic Activity

The enzymatic activity of CMBL is crucial for the therapeutic efficacy of OMK. Studies have shown that site-directed mutagenesis affecting CMBL significantly reduces its ability to hydrolyze OMK, indicating that CMBL is essential for activating this compound .

Clinical Efficacy

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of olmesartan in various populations:

- Hypertension Management : A randomized controlled trial demonstrated that olmesartan significantly reduced blood pressure compared to placebo, achieving target blood pressure goals in a substantial percentage of patients .

- Diabetes and Renal Outcomes : In a study involving type 2 diabetic patients with nephropathy, olmesartan was associated with decreased proteinuria and stabilized renal function over a follow-up period . However, cardiovascular outcomes were mixed, with some reports indicating higher cardiovascular mortality in patients treated with olmesartan compared to placebo .

- Demographic Variability : Subgroup analyses revealed that demographic factors such as age, sex, and race influenced the response to olmesartan treatment. For instance, both younger and older populations showed significant blood pressure reductions with olmesartan-based regimens .

Ecotoxicity and Environmental Impact

Recent studies have raised concerns regarding the environmental impact of olmesartan and its degradation products. The ecotoxicity tests indicated that some degradation products exhibited harmful effects on aquatic organisms, highlighting the need for careful monitoring of pharmaceutical contaminants in water systems .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Selective AT1 receptor antagonist |

| Key Enzyme for Bioactivation | Human carboxymethylenebutenolidase (CMBL) |

| Clinical Efficacy | Significant reduction in blood pressure; mixed results on cardiovascular outcomes |

| Demographic Variability | Efficacy varies by age, sex, and race |

| Environmental Concerns | Potential ecotoxicity from degradation products |

Eigenschaften

IUPAC Name |

1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOGIAKDFTLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858254 | |

| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227626-45-0 | |

| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.